6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent . It is a derivative of pyrrolo[2,3-d]pyrimidine, which is a scaffold for many commercially available drugs . It is used in life science related research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . NMR spectroscopy provides further insights into its structure .Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a yellow solid with a melting point of 287–288 °C .Scientific Research Applications
Synthesis of Nucleosides
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is utilized in the synthesis of nucleosides, which are key components in nucleic acids. One study describes the synthesis of pyrrolopyrimidine nucleosides, highlighting their potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).
Antifolate Agents
Research has explored the development of lipophilic antifolates as inhibitors of specific enzymes, with one study synthesizing derivatives that potentially inhibit enzymes in Pneumocystis carinii and Toxoplasma gondii (Rosowsky, Papoulis, & Queener, 1997).
Antiviral Applications
This compound is also important in the synthesis of derivatives for antiviral applications. A study focusing on derivatives related to toyocamycin and sangivamycin tested their activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) (Gupta et al., 1989).
Tyrosine Kinase Inhibitors
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a role in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer treatment. A study presented the synthesis and evaluation of such compounds as antiangiogenic agents (Gangjee et al., 2010).
Synthesis of Acyclic Nucleoside Analogs
The compound is used in synthesizing acyclic nucleoside analogs related to sangivamycin and toyocamycin, demonstrating potential antiproliferative and antiviral effects (Swayze et al., 1992).
Formation of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
It contributes to the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which have potential applications in drug development (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Simplified Synthesis of Pyrrolo[2,3-d]pyrimidines
The compound is key in developing simplified synthesis methods for pyrrolo[2,3-d]pyrimidine derivatives, offering greener and more economical approaches to their production (Wang et al., 2017).
Glycosylation of Pyrrolo[2,3-d] Pyrimidines
It is used in the glycosylation of pyrrolo[2,3-d]pyrimidines, which is significant in nucleoside synthesis and the formation of regioisomers during toyocamycin and 7-deazainosine syntheses (Leonard et al., 2009).
Future Directions
properties
IUPAC Name |
6-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXONIOYKMBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198191 | |
Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1131992-34-1 | |
Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.